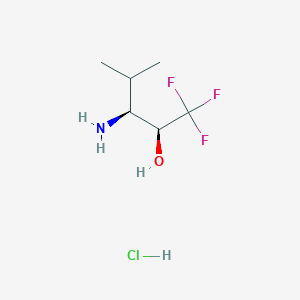
4-(N,N-Dimethylamino)phenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-Dimethylamino)phenylzinc bromide is an organozinc compound with the molecular formula C8H10BrNZn and a molecular weight of 265.47 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(N,N-Dimethylamino)phenylzinc bromide can be synthesized through the reaction of 4-(N,N-Dimethylamino)phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylamino)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling . It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, typically in the presence of a base such as triethylamine.
Oxidative Addition: This process involves the addition of a halide to the zinc compound, facilitated by a transition metal catalyst.
Reductive Elimination: This step involves the removal of the halide, forming the desired carbon-carbon bond.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(N,N-Dimethylamino)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(N,N-Dimethylamino)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a transition metal catalyst, to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond by the transition metal catalyst, followed by the formation of a new carbon-carbon bond through reductive elimination .
Comparison with Similar Compounds
4-(N,N-Dimethylamino)phenylzinc bromide can be compared with other organozinc compounds such as:
4-(N,N-Dimethylamino)phenylmagnesium bromide: Similar in structure but involves magnesium instead of zinc. It is used in Grignard reactions.
4-(4-Dimethylaminophenyl)phenylzinc bromide: A related compound with an additional phenyl group, used in similar cross-coupling reactions.
Phenylzinc bromide: Lacks the dimethylamino group, used in simpler cross-coupling reactions.
The uniqueness of this compound lies in its ability to participate in more complex synthetic routes due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in various reactions .
Properties
IUPAC Name |
bromozinc(1+);N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJCIFOYSEGAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol](/img/structure/B6316737.png)





![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol](/img/structure/B6316771.png)
